1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Descripción general

Descripción

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acid derivatives, such as this compound, are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

The compound, also known as 4-(3-Propylureido)phenylboronic acid, pinacol ester, is a boronate ester. Boronate esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . The compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function .

Biochemical Pathways

Boronic acid derivatives are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biological targets .

Result of Action

The ability of boronic acid derivatives to form reversible covalent bonds with biological targets can lead to changes in the function of these targets, potentially resulting in therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets. For instance, the susceptibility of phenylboronic pinacol esters to hydrolysis is known to be influenced by pH, and the reaction rate is considerably accelerated at physiological pH .

Actividad Biológica

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activity, particularly as a kinase inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

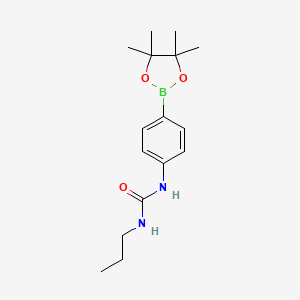

The compound features a urea linkage and a boron-containing moiety that may enhance its interaction with biological targets. Its chemical structure is represented as follows:

This compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis. GSK-3β inhibition has been linked to neuroprotective effects and anti-inflammatory activities.

In Vitro Studies

Recent studies have evaluated the compound's cytotoxicity and anti-inflammatory effects:

- Cytotoxicity : The cytotoxic effect was assessed using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated no significant decrease in cell viability at concentrations up to 100 μM for both cell lines. The IC50 values were notably high (greater than 100 μM), suggesting low toxicity at therapeutic concentrations .

- Anti-inflammatory Activity : In models of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. This suggests a potential role in treating neuroinflammatory conditions .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized by favorable absorption and metabolic stability:

- Absorption : High permeability in PAMPA (Pe = 9.4).

- Metabolic Stability : Demonstrated resistance to significant metabolism by human liver microsomes.

- CYP Interactions : Minimal interactions with cytochrome P450 enzymes were observed .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the neuroprotective effects of GSK-3β inhibitors including this compound in Alzheimer’s disease models. The compound showed promise in reducing tau phosphorylation and amyloid-beta accumulation in vitro.

Case Study 2: Anti-inflammatory Effects in Microglial Cells

In BV-2 microglial cells treated with LPS to simulate neuroinflammation, the compound effectively inhibited the release of inflammatory mediators. This suggests its potential utility in managing neurodegenerative diseases characterized by inflammation .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 304.38 g/mol |

| Solubility | Soluble in DMSO |

| IC50 (HT-22 Cells) | >100 μM |

| IC50 (BV-2 Cells) | >100 μM |

| Anti-inflammatory Efficacy | Significant reduction in NO, IL-6, TNF-α |

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Borylation Reactions

One of the primary applications of 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is in borylation reactions. The dioxaborolane moiety can facilitate the introduction of boron into organic molecules through various coupling reactions. This is particularly useful in synthesizing aryl boron compounds that serve as intermediates in the development of pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The compound can also be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The versatility of this reaction makes it a valuable tool for constructing complex organic frameworks .

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of boron into drug design has been shown to enhance the biological activity of compounds by improving their pharmacokinetic profiles. Studies have suggested that compounds featuring dioxaborolane structures can selectively target cancer cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of boron-containing compounds. The unique interaction of boron with biological systems may provide protective benefits against neurodegenerative diseases. Initial findings suggest that compounds like this compound could play a role in developing treatments for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized to create advanced polymers with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength. Research has shown that polymers containing dioxaborolane units exhibit improved performance in various applications, including coatings and composites .

Sensors and Catalysts

The unique properties of the dioxaborolane group also lend themselves to applications in sensor technology and catalysis. For instance, materials derived from this compound can be designed to selectively detect specific analytes or catalyze chemical reactions under mild conditions .

Case Studies

Propiedades

IUPAC Name |

1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBXBESTMBFPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657301 | |

| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-01-7 | |

| Record name | N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.